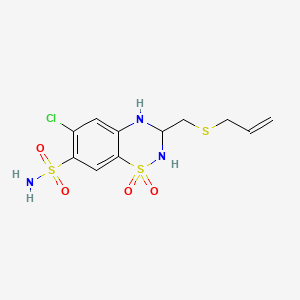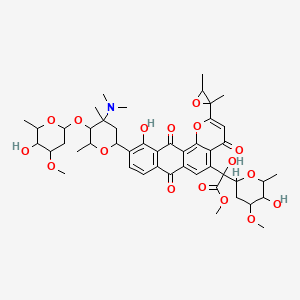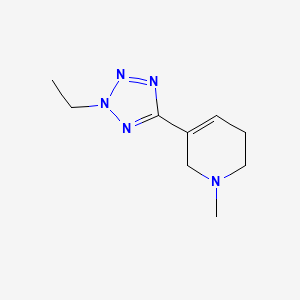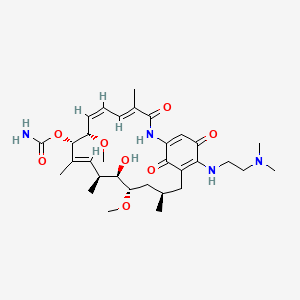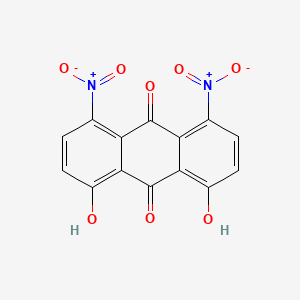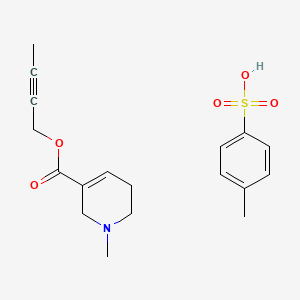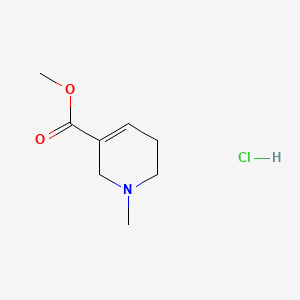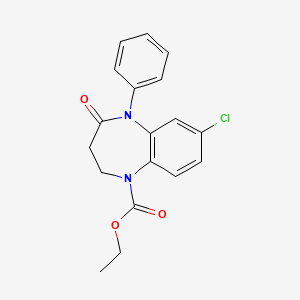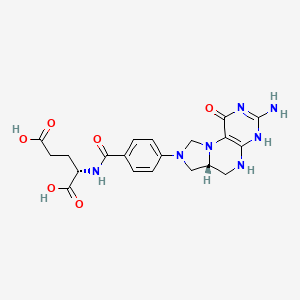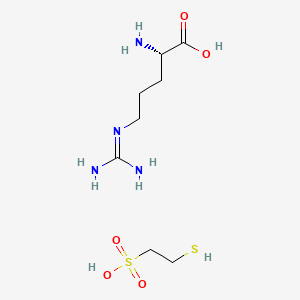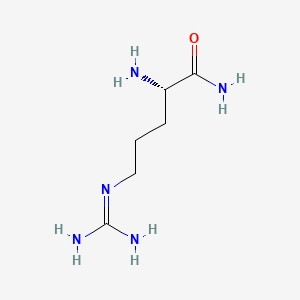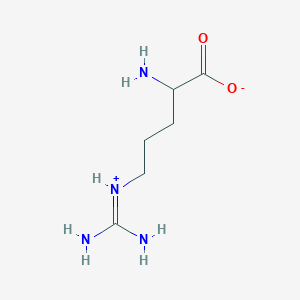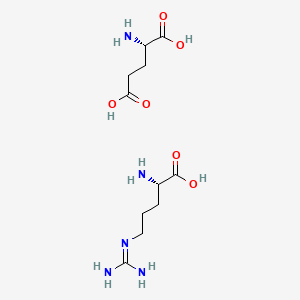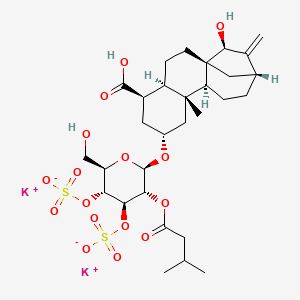
苍术内酯
描述
山栀子苷是一种天然的有毒糖苷,存在于多种植物物种中,尤其是在菊科植物中。它以其对 ADP/ATP 转运蛋白的强抑制效应而闻名,该蛋白是细胞能量代谢中的一种重要酶。 这种化合物在历史上曾被用于治疗、宗教和毒性目的 .
科学研究应用
山栀子苷因其在各个领域的应用而被广泛研究:
作用机制
山栀子苷通过与线粒体内膜中的腺嘌呤核苷酸转运体结合而发挥作用。这种结合竞争性地抑制了 ADP 向线粒体内运输和 ATP 向线粒体外的运输,导致细胞能量生成停止。 ATP 的缺乏最终会导致细胞因能量耗竭而死亡 .
类似化合物:
羧基山栀子苷: 山栀子苷的衍生物,也存在于山栀子中,具有类似的毒性.
独特性: 山栀子苷以其对 ADP/ATP 转运蛋白的特异性抑制作用而独一无二,使其成为研究线粒体功能和能量代谢的宝贵工具。 其毒性特性也将其与其他类似化合物区分开来,突出了其在毒理学研究中的重要性 .
生化分析
Biochemical Properties
Atractyloside acts as an effective inhibitor of the ADP/ATP translocase, a key enzyme in the mitochondrial inner membrane responsible for the exchange of ADP and ATP between the mitochondria and the cytosol . By binding to the adenine nucleotide translocator, atractyloside competitively inhibits the transport of ADP into and ATP out of the mitochondria . This inhibition disrupts the cellular energy supply, leading to cell death due to energy depletion .
Cellular Effects
Atractyloside exerts significant effects on various cell types and cellular processes. It inhibits the mitochondrial ADP/ATP transporter, leading to a halt in ATP synthesis and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the energy balance within the cell . Atractyloside has been shown to cause fatal renal and hepatic necrosis in vivo, highlighting its potent cytotoxic effects .
Molecular Mechanism
The molecular mechanism of atractyloside involves its binding to the adenine nucleotide translocator in the inner mitochondrial membrane . This binding competitively inhibits the transport of ADP and ATP, effectively blocking the exchange of these nucleotides and disrupting the mitochondrial energy production . The inhibition of ADP/ATP transport leads to a decrease in ATP levels, triggering cell death due to energy depletion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atractyloside change over time. The compound’s stability and degradation are influenced by factors such as temperature and preparation methods . Hydrothermal processing, such as decoction, can reduce the toxicity of atractyloside by decomposing the compound . Long-term exposure to atractyloside in vitro and in vivo studies has shown persistent toxic effects on cellular function, particularly in the kidneys and liver .
Dosage Effects in Animal Models
The effects of atractyloside vary with different dosages in animal models. At lower doses, atractyloside can cause mild to moderate toxicity, while higher doses result in severe toxic effects, including renal and hepatic necrosis . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
Atractyloside is involved in metabolic pathways related to energy production and mitochondrial function. It interacts with the adenine nucleotide translocator, inhibiting the transport of ADP and ATP and disrupting the mitochondrial energy metabolism . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in ATP production and an increase in ADP levels .
Transport and Distribution
Within cells and tissues, atractyloside is transported and distributed primarily through its interaction with the adenine nucleotide translocator . The compound’s chemical structure and charge distribution allow it to compete with ADP for binding to the translocator, inhibiting the transport of ADP into and ATP out of the mitochondria . This interaction affects the localization and accumulation of atractyloside within the mitochondria .
Subcellular Localization
Atractyloside is localized primarily within the mitochondria, where it exerts its inhibitory effects on the adenine nucleotide translocator . The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to bind specifically to the translocator . This subcellular localization is crucial for atractyloside’s activity and function, as it directly impacts mitochondrial energy metabolism .
准备方法
合成路线和反应条件: 山栀子苷主要从山栀子属植物如山栀子和蜡梅等中提取。提取过程涉及煎煮或浸泡,这有助于分离所需的化合物。 山栀子苷的浓度会因植物的物种、季节和来源而异 .
工业生产方法: 山栀子苷的工业生产没有得到广泛的记载,因为它主要通过天然提取方法获得。 高效液相色谱 (HPLC) 和质谱技术的进步促进了山栀子苷从植物来源中的定量和纯化 .
化学反应分析
反应类型: 山栀子苷会发生各种化学反应,包括水解和皂化。 这些反应对其解毒至关重要,尤其是在传统药物制剂中 .
常见试剂和条件:
水解: 通常涉及在水中加热(煎煮)较长时间。
皂化: 涉及在碱性条件下将糖苷分解成糖和苷元.
形成的主要产物: 这些反应形成的主要产物是更简单的糖和苷元,与母体化合物相比毒性较低 .
相似化合物的比较
Carboxyatractyloside: A derivative of atractyloside, also found in Atractylis gummifera, with similar toxic properties.
Atractylenolides: A class of lactone compounds derived from Atractylodes macrocephala, known for their anti-cancer, anti-inflammatory, and neuroprotective activities.
Uniqueness: Atractyloside is unique due to its specific inhibitory action on the ADP/ATP translocase, making it a valuable tool in studying mitochondrial function and energy metabolism. Its toxic properties also distinguish it from other similar compounds, highlighting its significance in toxicological studies .
属性
CAS 编号 |
17754-44-8 |
|---|---|
分子式 |
C30H46KO16S2 |
分子量 |
765.9 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |
InChI 键 |
DMODBUNAAVVOKD-FLPKXFLTSA-N |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
手性 SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
规范 SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
外观 |
Solid powder |
Key on ui other cas no. |
17754-44-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of atractyloside?
A1: Atractyloside is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.
Q2: How does atractyloside interact with the ADP/ATP carrier?
A2: Atractyloside binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning atractyloside prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]
Q3: What are the downstream effects of atractyloside binding to the ADP/ATP carrier?
A3: By blocking ADP/ATP exchange, atractyloside effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.
Q4: Are there other potential targets for atractyloside?
A4: While the ADP/ATP carrier is the primary target, research suggests that atractyloside might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]
Q5: What is the molecular formula and weight of atractyloside?
A5: Atractyloside has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []
Q6: Are there any notable spectroscopic features of atractyloside?
A6: While the provided papers don't delve into detailed spectroscopic analysis, atractyloside, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]
Q7: How does the structure of carboxyatractyloside differ from atractyloside, and does this affect its activity?
A7: Carboxyatractyloside (also known as gummiferin) is a related compound found alongside atractyloside. It possesses an additional carboxylic acid group compared to atractyloside. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxyatractyloside is often found to be even more potent. [, , ]
Q8: Is there information available regarding the stability of atractyloside under various conditions?
A8: While the provided articles don't extensively discuss the stability of atractyloside under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxyatractyloside to atractyloside, indicating a potential influence of heat on its stability and composition. []
Q9: Are there specific material compatibility concerns when handling atractyloside?
A9: Given its potent biological activity, handling atractyloside necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.
Q10: Does atractyloside possess any catalytic properties?
A10: Atractyloside is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.
Q11: Have computational methods been employed to study atractyloside?
A11: The provided articles primarily focus on experimental investigations of atractyloside's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.
Q12: How do structural modifications of atractyloside affect its inhibitory activity?
A12: Research indicates that the spatial arrangement of the sulfate groups in atractyloside is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized atractyloside derivatives influences their binding affinity to the carrier. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


